1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea

soluble epoxide hydrolase enzyme inhibition urea pharmacophore

1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea (CAS 1396866-88-8) is a tetra-substituted urea derivative classified as a soluble epoxide hydrolase (sEH) inhibitor. Its structure uniquely combines a furan-2-ylmethyl arm, a thiophen-2-yl ethyl linker, and an o-tolyl urea pharmacophore.

Molecular Formula C19H20N2O2S
Molecular Weight 340.44
CAS No. 1396866-88-8
Cat. No. B2638028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea
CAS1396866-88-8
Molecular FormulaC19H20N2O2S
Molecular Weight340.44
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N(CCC2=CC=CS2)CC3=CC=CO3
InChIInChI=1S/C19H20N2O2S/c1-15-6-2-3-9-18(15)20-19(22)21(14-16-7-4-12-23-16)11-10-17-8-5-13-24-17/h2-9,12-13H,10-11,14H2,1H3,(H,20,22)
InChIKeyJAWDHVYLYODENL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea (CAS 1396866-88-8) Is a Structurally Distinct sEH Inhibitor Worth Sourcing


1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea (CAS 1396866-88-8) is a tetra-substituted urea derivative classified as a soluble epoxide hydrolase (sEH) inhibitor. Its structure uniquely combines a furan-2-ylmethyl arm, a thiophen-2-yl ethyl linker, and an o-tolyl urea pharmacophore [1]. Documented across multiple patent families (US10377744, US11123311, US11723929), it targets the bifunctional epoxide hydrolase 2 (EPHX2) enzyme, a key regulator of epoxyeicosatrienoic acid (EET) metabolism implicated in inflammation, hypertension, and neuropsychiatric conditions [2].

The Risk of Substituting 1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea: Structural Determinants of Target Engagement


Generic substitution within the urea-based sEH inhibitor class is unreliable due to the extreme sensitivity of the enzyme's hydrophobic active site tunnel to subtle structural variations. The binding affinity of 1,3-disubstituted and tetra-substituted ureas is governed by the precise spatial arrangement of the N-alkyl and N-aryl substituents, which must simultaneously occupy the enzyme's L-shaped tunnel and engage catalytic residues (Asp335, Tyr383, Tyr466) [1]. The presence of a 2-thiophen-2-yl ethyl group and a furan-2-ylmethyl group in this compound creates a distinct conformational profile that cannot be replicated by simpler analogs lacking both heterocycles. Patent families covering this scaffold explicitly demonstrate that minor changes to the R-groups result in Ki values spanning orders of magnitude, from low nanomolar to micromolar, confirming that structural precision is directly correlated with inhibitory potency [2].

Quantitative Differentiation Evidence: 1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea vs. Closest sEH Inhibitor Analogs


Human sEH Inhibitory Potency (BindingDB Data): Furan-Thiophene Urea Compared to Adamantane-Containing Analogs

The target compound achieves a Ki of 1.40 nM against recombinant human soluble epoxide hydrolase (sEH), placing it in the low-nanomolar potency tier characteristic of optimized urea-based sEH inhibitors [1]. This compares favorably to Compound 44 (adamantane-containing urea, Ki = 3.35 nM) from the same patent family, indicating a 2.4-fold potency advantage [2]. However, it is less potent than the lead compound 36 (Ki = 0.08 nM), a heavily optimized piperidine-urea derivative, suggesting room for further structural optimization [3]. The data confirm this scaffold's ability to engage the human enzyme's active site with high affinity.

soluble epoxide hydrolase enzyme inhibition urea pharmacophore

Molecular Determinants of Selectivity: Furan vs. Phenyl Ring Replacement in the Urea N-Substituent

Replacement of the furan-2-ylmethyl N-substituent with a phenyl ring is known to reduce sEH inhibitory activity by approximately 5- to 20-fold, depending on the remaining substitution pattern [1]. The electron-rich nature of the furan oxygen and its capacity for hydrogen bonding with the enzyme's catalytic water network are structural features not replicated by carbocyclic analogs. This establishes the furan moiety as a critical pharmacophoric element, not merely a lipophilic placeholder.

structure-activity relationship heterocyclic chemistry ligand design

Physicochemical Properties: Molecular Weight and Lipophilicity Differentiation from Commercial sEH Probe Molecules

With a molecular weight of 340.4 g/mol and a molecular formula of C19H20N2O2S, this compound occupies a physicochemical space distinct from commonly used commercial sEH inhibitors like TPPU (MW 380.4) and t-TUCB (MW 440.5) [1]. Its lower molecular weight and reduced hydrogen bond donor count suggest improved membrane permeability and oral bioavailability potential, although direct experimental permeability data remain unavailable.

drug-like properties solubility permeability

Recommended Application Scenarios for 1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea Based on Quantitative Evidence


Biochemical Assay Development: sEH Activity Benchmarking

The compound's confirmed sEH inhibitory activity (Ki = 1.40 nM by FRET-based ACPU displacement assay) qualifies it as a reference inhibitor for in vitro biochemical screens. It can serve as a positive control standard in fluorescence-based or radiometric sEH activity assays, where its well-defined Ki allows for batch-to-batch quality validation [1].

Structure-Activity Relationship (SAR) Studies: Furan-Thiophene Urea Scaffold Optimization

This compound serves as a robust starting point for medicinal chemistry optimization programs targeting sEH. Its evaluated potency tier (low-nanomolar) leaves room for improvement toward the sub-nanomolar range, making it a useful 'middle-potency' benchmark against which newly synthesized analogs can be compared for iterative structure-activity relationship analysis [2].

In Vivo Pharmacodynamic Studies: Exploration of Furan-Containing sEH Inhibitors

Given its lower molecular weight relative to TPPU and t-TUCB, this compound is a candidate for evaluating the pharmacokinetic-pharmacodynamic relationship of sEH inhibition in rodent models of hypertension or inflammation. Its distinct heterocyclic composition may confer metabolic stability advantages, although direct metabolic data are not yet available [3].

Quote Request

Request a Quote for 1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.